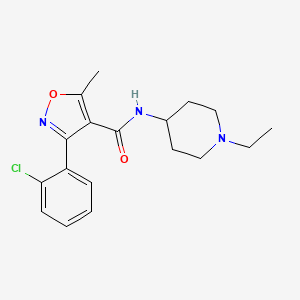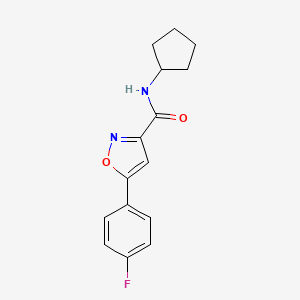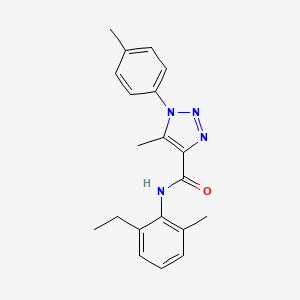
2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
Beschreibung
The chemical compound under discussion is part of a broader class of compounds known for their complex structures and diverse chemical reactions. It embodies a rich chemistry, primarily due to its isoquinoline and pyrimidinone moieties, which offer multiple sites for chemical modifications and interactions.
Synthesis Analysis
The synthesis of compounds similar to 2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-ethyl-6-hydroxy-4(3H)-pyrimidinone involves intricate steps that can include cyclization reactions, acetylation, and nucleophilic substitution. For example, a method for creating related compounds entails the reaction of 3,4-dihydroisoquinolines with 2-methylthio-4-oxo-1,4-dihydro-6-pyrimidinyl acetate, leading to derivatives through interactions with diazomethane (Gulyakevich et al., 2004).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a dihydro-isoquinoline fused with a pyrimidinone ring. This structural arrangement is pivotal for their chemical behavior and reactivity. The stereochemistry and regiochemistry of these molecules can be determined through spectroscopic methods such as NMR, providing insights into their three-dimensional conformation and the spatial arrangement of their atoms.
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including nucleophilic substitution and intramolecular cyclization. Their reactivity is influenced by the functional groups attached to the isoquinoline and pyrimidinone rings. For instance, the acylation and subsequent nucleophilic substitution reactions are common pathways for modifying these compounds, leading to diverse derivatives with varied chemical properties (Zaki et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, can be directly attributed to their molecular structure. The presence of heteroatoms and the specific arrangement of functional groups contribute to their unique physical characteristics. These properties are essential for determining the compounds' suitability for various applications in chemical synthesis and pharmaceutical development.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are crucial for understanding the compound's behavior in chemical syntheses and potential applications. Their interaction with Lewis acids, for instance, showcases their versatility in forming new bonds and rings, thus highlighting their significance in organic synthesis (Lu & Shi, 2007).
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-ethyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-12-13(19)16-15(17-14(12)20)18-8-7-10-5-3-4-6-11(10)9-18/h3-6H,2,7-9H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMJTXAICLRLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 3-bromo-5-[4-(difluoromethoxy)phenyl]-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4684772.png)
![4-methyl-3-({[(3-methyl-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4684776.png)
![N-ethyl-2'-oxo-1'-propyl-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4684789.png)
![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-chlorobenzenesulfonamide](/img/structure/B4684792.png)
![N-(2-ethylphenyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4684799.png)
![3-methyl-N-(2-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)butanamide](/img/structure/B4684803.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B4684804.png)
![4-({[(1,5-dimethylhexyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4684819.png)



![4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4684850.png)
![[1-(2-{[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4684860.png)